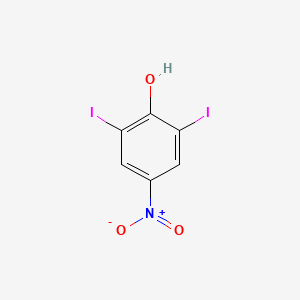
2,6-Diiodo-4-nitrophenol
Cat. No. B1216091
Key on ui cas rn:
305-85-1
M. Wt: 390.90 g/mol
InChI Key: UVGTXNPVQOQFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08460635B2
Procedure details


To a yellow suspension of 2,6-diiodo-4-nitrophenol (2.5 g, 6.44 mmol) in 50 mL of 25% NaOH, was added sodium dithionite (36 g) and the reaction mixture was heated and stirred at 75° C., until it was tuned white. After the reaction mixture was cooled to room temperature, 50 mL deionized water was added, and extracted with ethyl acetate (50 mL×5). The combined extracts were washed with water (30 mL×3), brine (30 mL) and dried with Na2SO4. Removed the solvent to give a brown oil, which was purified by flushing chromatography column, eluant with system A Hexane/ethyl acetate (6/1), then system B Hexane/ethyl acetate (3/1) to give a brown solid (0.27 g). 1H-NMR(300 MHz, DMSO): δ9.23 (s, 1H), 7.00˜6.99 (d, 1H), 6.64˜6.61 (d, 1H), 6.52˜6.48 (d, 1H), 5.25 (bs, 2H).



Identifiers


|
REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4](I)[C:3]=1[OH:12].S(S([O-])=O)([O-])=O.[Na+].[Na+].O>[OH-].[Na+]>[NH2:8][C:6]1[CH:5]=[CH:4][C:3]([OH:12])=[C:2]([I:1])[CH:7]=1 |f:1.2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=C(C(=CC(=C1)[N+](=O)[O-])I)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
36 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 75° C., until it
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction mixture was cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (50 mL×5)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with water (30 mL×3), brine (30 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removed the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a brown oil, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by flushing chromatography column, eluant with system A Hexane/ethyl acetate (6/1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC(=C(C=C1)O)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.27 g | |
| YIELD: CALCULATEDPERCENTYIELD | 17.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

